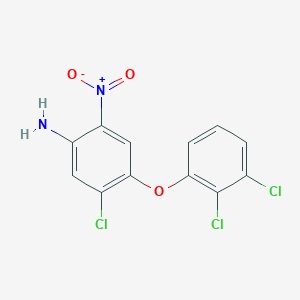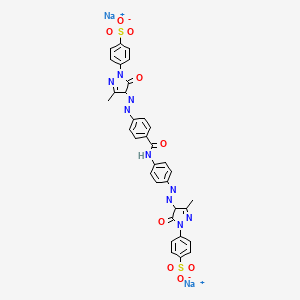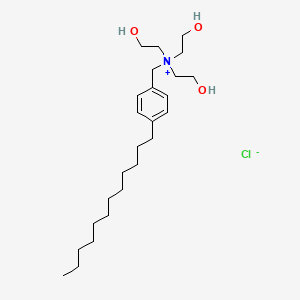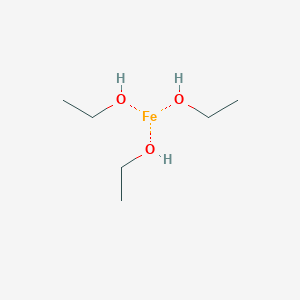
Iron(III) ethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) ethoxide, also known as ferric ethoxide, is a chemical compound with the formula Fe(C₂H₅O)₃. It is a yellowish-brown solid that is soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of various iron-containing materials and has applications in both academic research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) ethoxide can be synthesized through the reaction of iron(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction typically proceeds as follows:
FeCl3+3NaOEt→Fe(OEt)3+3NaCl
The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This involves the hydrolysis and condensation of iron(III) alkoxides in the presence of water and an alcohol solvent. The process is typically catalyzed by ammonia, leading to the formation of this compound as a precursor for various iron oxide materials .
Chemical Reactions Analysis
Types of Reactions: Iron(III) ethoxide undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form iron(III) hydroxide and ethanol.
Oxidation: Can be oxidized to form iron(III) oxide.
Substitution: Can undergo ligand exchange reactions with other alkoxides or organic ligands.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Substitution: Various organic ligands or alkoxides can be used in an inert atmosphere to prevent unwanted side reactions.
Major Products:
Hydrolysis: Iron(III) hydroxide and ethanol.
Oxidation: Iron(III) oxide.
Substitution: Various iron(III) alkoxides or iron-organic complexes.
Scientific Research Applications
Iron(III) ethoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which iron(III) ethoxide exerts its effects is primarily through its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of iron oxide materials, which can interact with various molecular targets and pathways. For example, in drug delivery applications, iron(III)-doped silica nanoshells can degrade in the presence of iron chelating agents, releasing the encapsulated drug .
Comparison with Similar Compounds
Iron(III) chloride (FeCl₃): Used in similar applications but differs in its reactivity and solubility.
Iron(III) nitrate (Fe(NO₃)₃): Another iron(III) compound with different solubility and reactivity properties.
Iron(III) acetylacetonate (Fe(acac)₃): Used as a precursor for iron oxide nanoparticles but has different ligand properties.
Uniqueness: Iron(III) ethoxide is unique in its ability to act as a versatile precursor for various iron-containing materials. Its solubility in organic solvents and reactivity with water and other ligands make it particularly useful in sol-gel processes and the synthesis of iron oxide nanoparticles .
Properties
Molecular Formula |
C6H18FeO3 |
|---|---|
Molecular Weight |
194.05 g/mol |
IUPAC Name |
ethanol;iron |
InChI |
InChI=1S/3C2H6O.Fe/c3*1-2-3;/h3*3H,2H2,1H3; |
InChI Key |
ZFSQRSOTOXERMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


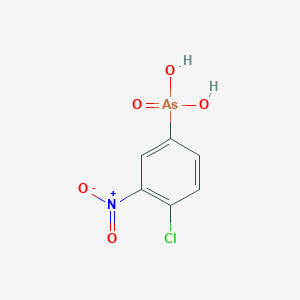



![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
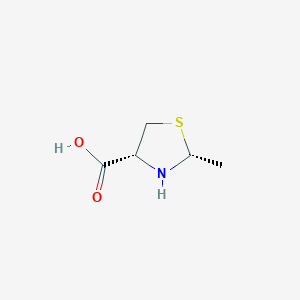
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)
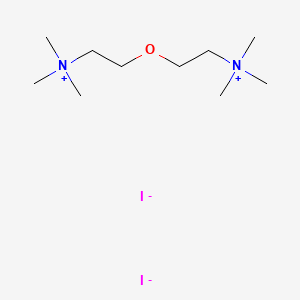
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

